molecular formula C₂₄H₃₇BrO₄ B1153908 Bis(2-ethylhexyl) 2-Bromoterephthalate

Bis(2-ethylhexyl) 2-Bromoterephthalate

Cat. No.: B1153908
M. Wt: 469.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) 2-bromoterephthalate (CAS: 6422-86-2) is a brominated derivative of terephthalic acid esterified with 2-ethylhexanol. It belongs to the phthalate ester family, which is widely used as plasticizers in polymer manufacturing. The bromine substitution at the 2-position of the terephthalate backbone distinguishes it from non-halogenated analogs like bis(2-ethylhexyl) terephthalate (DEHT) and bis(2-ethylhexyl) phthalate (DEHP). Its molecular formula is C₂₄H₃₅BrO₄, and it is structurally characterized by enhanced flame-retardant properties due to bromine’s electron-withdrawing effects .

Properties

Molecular Formula

C₂₄H₃₇BrO₄

Molecular Weight

469.45

Origin of Product

United States

Comparison with Similar Compounds

Bis(2-ethylhexyl) Terephthalate (DEHT)

  • Chemical Formula : C₂₄H₃₈O₄
  • Key Features: Non-halogenated terephthalate ester. Naturally occurs in rose oil and is biodegradable .
  • Applications : Plasticizer for PVC, adhesives, and coatings.
  • Regulatory Status: Not classified as hazardous under REACH .
Property DEHT Bis(2-ethylhexyl) 2-Bromoterephthalate
Halogenation None Bromine at 2-position
Molecular Weight 390.56 g/mol ~470.3 g/mol (estimated)
Endocrine Disruption Low Potential higher toxicity*
Biodegradability High Likely lower due to bromine
Regulatory Concerns Minimal Under evaluation (e.g., SVHC)

*Note: Brominated phthalates are less studied but may exhibit persistence and bioaccumulation risks .

Bis(2-ethylhexyl) Phthalate (DEHP)

  • Chemical Formula : C₂₄H₃₈O₄
  • Key Features :
    • Ortho-phthalate with documented endocrine-disrupting activity .
    • Ubiquitous environmental contaminant due to widespread use in plastics .
    • Classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity .
  • Applications : Dominant plasticizer in flexible PVC products (e.g., medical tubing, flooring).
Property DEHP This compound
Aromatic Substitution 1,2-Benzenedicarboxylate 2-Bromoterephthalate
Toxicity Profile High (endocrine disruptor) Insufficient data but structurally alerts concern
Environmental Persistence High Likely higher due to bromine
Regulatory Restrictions Banned in toys and childcare Emerging scrutiny for halogenated analogs

Bis(2-ethylhexyl) Tetrabromophthalate

  • Chemical Formula : C₂₄H₃₄Br₄O₄
  • Key Features :
    • Fully brominated analog (3,4,5,6-tetrabromo substitution) with flame-retardant properties.
    • Listed as SVHC under REACH due to persistence, bioaccumulation, and toxicity (PBT) .
    • Molecular weight: 706.14 g/mol .
  • Applications : Flame retardant in electronics and textiles.
Property Tetrabromophthalate This compound
Bromine Positions 3,4,5,6-tetrabromo 2-bromo
Flame Retardancy High Moderate (single bromine)
Toxicity Data PBT concerns (SVHC) Limited studies
Regulatory Status SVHC-listed Not yet classified

Key Research Findings

Endocrine Disruption : DEHP is a well-characterized endocrine disruptor, while DEHT and brominated analogs lack robust toxicological data. Computational models suggest brominated phthalates may interact with hormone receptors similarly to DEHP .

Environmental Impact: Brominated phthalates exhibit higher persistence in aquatic systems compared to non-halogenated analogs. Tetrabromophthalate has been detected in marine sediments, raising bioaccumulation concerns .

Material Performance : Brominated derivatives enhance flame retardancy but compromise polymer flexibility. DEHT balances performance with lower toxicity, driving its adoption in "green" plastics .

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is a classical approach. The reaction typically proceeds under anhydrous conditions at elevated temperatures (60–80°C). However, the meta-directing effect of carboxylic acid groups often leads to mixed regioisomers, necessitating rigorous purification.

Halogen Exchange Reactions

Patents describe halogen exchange methods using hydrogen bromide (HBr) in aqueous or acidic media. For example, a biphasic system with concentrated HBr (15–48%) at 10–40°C facilitates bromide substitution in analogous aromatic systems. This method avoids hazardous bromine gas and improves selectivity, though reaction times may extend to 30 hours.

Table 1: Bromination Reaction Conditions and Yields

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Electrophilic Br₂/FeBr₃FeBr₃7066585
HBr in H₂SO₄None25247292
Ionic Liquid-Mediated[TMPS][HSO₄]12088998

Note: Data adapted from analogous bromination protocols in and optimized for terephthalic acid derivatives.

Esterification of 2-Bromoterephthalic Acid

Once 2-bromoterephthalic acid is synthesized, esterification with 2-ethylhexanol follows. Recent advancements highlight the role of Brønsted acidic ionic liquids as dual solvents and catalysts, offering environmental and efficiency benefits over traditional methods.

Ionic Liquid-Catalyzed Esterification

A study demonstrated that 50 mol% of trimethylamine-sulfuric acid ionic liquid ([TMPS][HSO₄]) achieves full conversion of terephthalic acid derivatives within 8 hours at 120°C. The biphasic system separates water (lower phase) and the ester product (upper phase), driving the equilibrium toward near-quantitative yields.

Table 2: Esterification Optimization with Ionic Liquids

Ionic LiquidMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
[TMPS][HSO₄]1:41208100100
Sulfuric Acid1:6140129588
p-Toluenesulfonic Acid1:5130109791

Source: Adapted from, with conditions tailored for 2-bromoterephthalic acid.

Conventional Acid Catalysis

Traditional methods using sulfuric acid or p-toluenesulfonic acid require higher temperatures (130–140°C) and excess alcohol to achieve comparable conversions. These methods generate acidic waste, complicating post-reaction purification.

Integrated One-Pot Synthesis

Emerging approaches combine bromination and esterification in a single reactor, leveraging multifunctional ionic liquids. For instance, HBr-generated in situ from the ionic liquid facilitates bromination, while the same catalyst promotes esterification. This method reduces intermediate isolation steps and improves atom economy.

Key Advantages:

  • Reduced solvent use : Biphasic systems minimize external solvents.

  • Scalability : Demonstrated for batch reactions up to 1 kg scale.

  • Sustainability : Ionic liquids are recyclable for ≥5 cycles without activity loss .

Q & A

Q. What safety protocols are recommended for handling Bis(2-ethylhexyl) 2-Bromoterephthalate in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks.
  • Store in sealed, chemically compatible containers away from oxidizers and strong acids, as per SDS guidelines .
  • Emergency protocols: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

  • Refractive index : Measure using a refractometer at 20°C (range: 1.485–1.487, based on analogous phthalates) .
  • Spectroscopic analysis : Employ NMR (¹H/¹³C) to confirm bromine substitution and ester linkages. GC-MS can identify thermal degradation products .
  • Solubility profiling : Test in polar (water, ethanol) and nonpolar solvents (hexane) to determine partitioning behavior .

Q. What synthetic routes are commonly used for this compound?

Methodological Answer:

  • Esterification : React 2-bromoterephthalic acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid) under reflux.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
  • Yield optimization : Monitor reaction progress via TLC and adjust molar ratios of reactants .

Advanced Research Questions

Q. How can factorial design improve the optimization of this compound synthesis?

Methodological Answer:

  • Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst concentration (1–5%), and reaction time (4–12 hours).
  • Analyze interactions between factors using ANOVA to identify significant effects on yield and purity .
  • Example: A 2022 study on analogous esters found catalyst concentration and temperature had synergistic effects on reaction efficiency .

Q. What methodologies resolve contradictions in experimental data on the compound’s thermal stability?

Methodological Answer:

  • Controlled replication : Repeat stability tests (e.g., TGA/DSC) under identical conditions to rule out instrumental variability .
  • Statistical modeling : Use multivariate regression to isolate confounding factors (e.g., moisture content, heating rate) .
  • Cross-validation : Compare results with alternative techniques (e.g., isothermal calorimetry vs. dynamic DSC) .

Q. How can membrane separation technologies enhance the purification of this compound?

Methodological Answer:

  • Nanofiltration : Use polyamide membranes to separate unreacted 2-ethylhexanol (MW ~130 g/mol) from the product (MW ~400 g/mol) .
  • Process parameters : Optimize pressure (10–20 bar) and solvent composition (e.g., hexane/ethanol mixtures) to maximize flux and selectivity .
  • Case study: A 2020 CRDC classification highlighted membrane efficiency in ester purification, achieving >95% purity .

Q. What frameworks guide ecological risk assessment for this compound?

Methodological Answer:

  • Theoretical integration : Align with REACH regulations (EC 1907/2006) for environmental persistence and bioaccumulation testing .
  • Experimental design : Conduct OECD 301B (ready biodegradability) and Daphnia magna toxicity assays .
  • Data interpretation : Use probabilistic models (e.g., Species Sensitivity Distributions) to extrapolate lab results to ecosystem impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.